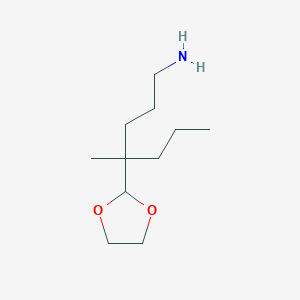
4-(1,3-Dioxolan-2-yl)-4-methylheptan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(1,3-Dioxolan-2-yl)-4-methylheptan-1-amine” is an organic compound containing an amine group (-NH2), a 1,3-dioxolane ring, and a heptane chain with a methyl group. The 1,3-dioxolane ring is a type of acetal, which is often used as a protecting group in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound would include a 1,3-dioxolane ring attached to a heptane chain with a methyl group at the 4th carbon, and an amine group also attached to the 4th carbon of the heptane chain .Chemical Reactions Analysis
The compound contains an amine group, which can participate in a variety of reactions, such as acting as a nucleophile or a base. The 1,3-dioxolane ring can act as a protecting group and can be removed under acidic conditions .Wissenschaftliche Forschungsanwendungen
Liquid Crystals
Azoxybenzenes, including our compound, serve as essential components in liquid crystal technology . Their unique molecular structure allows them to exhibit liquid crystalline behavior, making them valuable for display devices, optical switches, and electro-optical applications.
Biological Activities
Natural and synthetic azoxybenzenes possess diverse biological activities. These include insecticidal properties and the ability to stimulate plant growth . Researchers have explored their potential as plant growth stimulators and insecticides, which could contribute to sustainable agriculture.
Coordination Polymers
Azoxybenzenes can act as ligands for preparing coordination polymers . These materials have applications in catalysis, gas storage, and molecular recognition. The ability of our compound to coordinate with metal ions opens up possibilities for designing novel coordination complexes.
Polyvinyl Chloride Stabilizers
In the realm of polymer chemistry, azoxybenzenes find use as stabilizers for polyvinyl chloride (PVC) formulations . By enhancing the thermal stability and preventing degradation, they contribute to the durability of PVC-based materials in various industries.
Fine Organic Synthesis
The reactivity of the azoxy group allows azoxybenzenes to serve as building blocks in fine organic synthesis . Researchers have employed them to construct more complex molecules, such as pharmaceutical intermediates or functional materials.
Eco-Friendly Synthesis
Our compound’s synthesis stands out due to its eco-friendly approach. It is prepared using glucose as a reductant, avoiding toxic or hazardous reducing agents . This sustainable method aligns with green chemistry principles.
Wirkmechanismus
Eigenschaften
IUPAC Name |
4-(1,3-dioxolan-2-yl)-4-methylheptan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2/c1-3-5-11(2,6-4-7-12)10-13-8-9-14-10/h10H,3-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAAGLJAQBKBGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(CCCN)C1OCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Dioxolan-2-yl)-4-methylheptan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


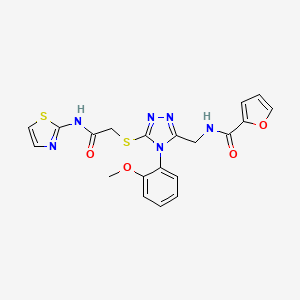
![N-(propan-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2824903.png)
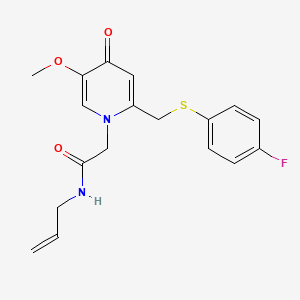

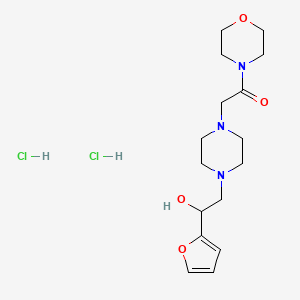
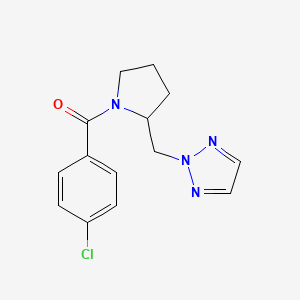
![1-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-imidazole-4-sulfonamide](/img/structure/B2824911.png)
![5-Methylbicyclo[3.1.0]hexan-2-one](/img/structure/B2824913.png)
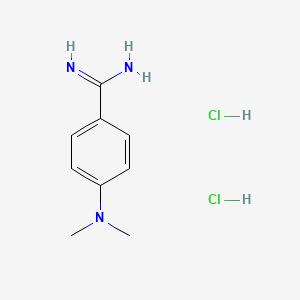

![6-(1,4-Diazepan-1-yl)-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2824916.png)
![(R)-6-(Tert-butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B2824919.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-4-(phenylsulfonamido)benzamide](/img/structure/B2824924.png)